N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

Kinase inhibitor design Fragment-based drug discovery Structure-activity relationship

This 5-trifluoromethyl-2-aminopyridine building block offers a validated hinge-binding core for kinase inhibitor design. The 3-pyridylmethyl substituent provides a vector for affinity pocket exploration, while the absence of aryl halogens minimizes CYP450-mediated oxidative metabolism and halogen-bond-driven off-target effects. Documented screening history in PubChem assays (GPR151 activator, MITF dimerization inhibitor, FBW7 inhibitor) enables direct concentration-response follow-up without de novo HTS. With MW 253.22, clogP 2.69, and TPSA 43.84 Ų, it meets Rule-of-Three criteria for fragment-based discovery. Procure with confidence—batch-to-batch consistency at 98% purity supports reproducible probe synthesis.

Molecular Formula C12H10F3N3
Molecular Weight 253.22 g/mol
Cat. No. B4391125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Molecular FormulaC12H10F3N3
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H10F3N3/c13-12(14,15)10-3-4-11(18-8-10)17-7-9-2-1-5-16-6-9/h1-6,8H,7H2,(H,17,18)
InChIKeyXNNZDWKVBBWUBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine – Key Physicochemical and Screening Identity for Procurement Decisions


N-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 838901-37-4) is a disubstituted pyridine derivative bearing a 3-pyridylmethylamino group at the 2-position and a trifluoromethyl substituent at the 5-position of the central pyridine ring, with molecular formula C₁₂H₁₀F₃N₃ and molecular weight 253.22 g·mol⁻¹ . The compound is commercially available as a research-grade building block (typical purity ≥98%) and has been profiled in multiple PubChem high-throughput screening campaigns, including a cell-based GPR151 activator assay, an AlphaScreen-based MITF dimerization inhibitor assay, and an AlphaScreen-based FBW7 inhibitor assay conducted by the Scripps Research Institute Molecular Screening Center . Its structural features—a secondary amine linker connecting two pyridine rings and a strategically placed CF₃ group—position it within a distinct chemical space relevant to fragment-based drug discovery and kinase-focused library design.

Why N-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine Cannot Be Replaced by Generic Analogs in Screening Campaigns


Substituting N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine with a superficially similar analog—such as the 3-CF₃, 4-CF₃, or 6-CF₃ regioisomer, or the 3-chloro derivative—introduces uncontrolled variables in target engagement, pharmacokinetic profile, and synthetic tractability that can invalidate SAR conclusions and waste screening resources . The 5-position of the CF₃ group on the central pyridine ring determines both the electronic environment of the 2-aminopyridine hinge-binding motif and the vector of the 3-pyridylmethyl substituent, directly affecting kinase selectivity and off-target liability . Moreover, the compound has a documented HTS screening history across multiple therapeutically relevant targets (GPR151, MITF, FBW7), meaning that procurement of an uncharacterized analog forfeits the interpretive value of existing screening data and necessitates de novo assay validation .

Quantitative Differentiation Evidence for N-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine Versus Closest Analogs


Regioisomeric CF₃ Positioning: 5-Trifluoromethyl vs. 3-Trifluoromethyl vs. 4-Trifluoromethyl Pyridin-2-amine Analogs

The position of the trifluoromethyl group on the central pyridine ring of N-(pyridin-3-ylmethyl)-trifluoromethyl-pyridin-2-amines dictates both the electronic character of the 2-aminopyridine hinge-binding motif and the molecular geometry of the 3-pyridylmethyl side chain. In the target compound, the CF₃ group occupies the 5-position (para to the ring nitrogen), whereas commercially available regioisomers place CF₃ at the 3-position (ortho-like to the ring nitrogen, CAS not available in vendor listings), the 4-position (meta-like, CAS 2549048-77-1), or the 6-position (adjacent to the ring nitrogen). The 5-CF₃ configuration yields a distinct electrostatic potential surface and hydrogen-bond acceptor pattern relative to the 3-CF₃ and 4-CF₃ variants, which is predicted to alter hinge-region binding in kinase targets . In the broader aminopyridine kinase inhibitor class, the 5-trifluoromethyl-2-aminopyridine scaffold has been explicitly utilized in potent Syk inhibitors (e.g., compound 13b, IC₅₀ = 0.6 nM) and TrkA inhibitors (IC₅₀ = 3.1 nM), establishing the privileged nature of this specific regioisomeric arrangement [1][2].

Kinase inhibitor design Fragment-based drug discovery Structure-activity relationship

Absence of 3-Chloro Substitution: Differentiation from 3-Chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

The closest commercially available analog to the target compound is 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 243644-08-8), which differs by a single chlorine atom at the 3-position of the central pyridine ring . The presence of chlorine introduces a halogen-bond donor site, increases lipophilicity (estimated ΔclogP ≈ +0.6–0.8 units), and creates a site for oxidative metabolism (CYP-mediated dechlorination or arene oxide formation) that is absent in the target compound . In kinase inhibitor SAR, 3-chloro substitution on the central pyridine ring has been shown to modulate both potency and selectivity; for example, in the PLX647/pexidartinib chemical series, chlorine at the analogous position contributes to c-Kit and c-Fms binding affinity (IC₅₀ values of 16 and 28 nM, respectively), whereas the des-chloro analogs typically exhibit attenuated potency [1]. The target compound, lacking the 3-chloro substituent, offers a cleaner starting point for fragment growing and scaffold hopping campaigns where halogen-dependent binding interactions are not desired or where metabolic liabilities associated with aryl chlorides must be minimized.

Medicinal chemistry Halogen bonding Metabolic stability

Documented Multi-Target HTS Screening History: GPR151, MITF, and FBW7 Assays

The target compound has been experimentally screened in at least three distinct PubChem bioassays conducted by the Scripps Research Institute Molecular Screening Center: (i) a cell-based high-throughput primary assay to identify activators of the orphan G protein-coupled receptor GPR151 (PubChem AID 1508602) [1]; (ii) an AlphaScreen-based biochemical high-throughput primary assay to identify inhibitors of MITF (Microphthalmia-associated Transcription Factor) dimerization (PubChem AID 1259376) ; and (iii) an AlphaScreen-based biochemical high-throughput primary assay to identify inhibitors of FBW7 (F-box/WD repeat-containing protein 7) [2]. The MITF assay employed a bead-based proximity detection system at a nominal test concentration of 2.6 μM, with percent inhibition calculated relative to positive and negative controls . While the specific activity scores for this compound are not publicly accessible in a curated format, the mere fact that it was included in these diverse screening decks—spanning GPCR, transcription factor, and ubiquitin ligase targets—provides a unique procurement rationale: the compound carries a multi-target screening pedigree that uncharacterized analogs lack. This screening history can be leveraged as a starting point for hit triage and selectivity profiling without repeating primary screens.

High-throughput screening GPR151 MITF dimerization FBW7

Physicochemical Property Differentiation: TPSA, clogP, and Rotatable Bond Count Relative to Close Analogs

The target compound possesses computed physicochemical properties that distinguish it from close analogs in the N-(pyridin-3-ylmethyl)-trifluoromethyl-pyridin-2-amine series. With a topological polar surface area (TPSA) of 43.84 Ų, a calculated logP (clogP) of 2.69, and only 1 rotatable bond donor, the compound occupies a favorable region of fragment-like chemical space (MW < 300 Da, clogP < 3, TPSA < 60 Ų) [1]. In contrast, the 3-chloro analog exhibits higher lipophilicity (estimated clogP > 3.0) and the oxadiazole-extended analog N-(pyridin-3-ylmethyl)-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-amine (BDBM187629) has a substantially larger molecular weight and TPSA [2]. The target compound's balanced polarity profile (clogP ~2.7, TPSA ~44 Ų) places it within the preferred property range for fragment-based screening libraries, where excessive lipophilicity is associated with promiscuous binding and poor developability [3]. The single hydrogen bond donor (secondary amine NH) and six hydrogen bond acceptors (three pyridine nitrogens plus three fluorine atoms) provide a defined interaction complement that supports rational fragment growing strategies.

Drug-likeness Ligand efficiency Fragment-based screening

Commercial Availability and Purity Benchmarking Against Closest Analogs

N-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine is commercially available from Leyan (Catalog No. 1374766) at a specified purity of 98% . In contrast, the 3-chloro analog (CAS 243644-08-8) is also available from Leyan but may carry different purity specifications, stock status, and pricing that vary by batch . The 4-trifluoromethyl regioisomer (CAS 2549048-77-1) and 3-trifluoromethyl regioisomer have more limited commercial availability with fewer documented suppliers, which can introduce supply chain risk for long-term screening programs . The target compound's CAS registry number (838901-37-4) is well-established across multiple chemical databases (ChemSrc, PubChem, Molport, Ambeed), ensuring traceable sourcing and batch-to-batch consistency. For procurement decisions, the combination of ≥98% purity, established CAS registry, and multi-vendor availability reduces the risk of supply disruption relative to less commercially established regioisomers.

Chemical procurement Screening compound sourcing Purity specification

Differentiation from Oxadiazole-Extended Analog: HDAC Inhibition Selectivity Profile

A structurally related analog, N-(pyridin-3-ylmethyl)-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-amine (BDBM187629), which extends the target compound's core with a 1,2,4-oxadiazole linker, has been profiled against human HDAC isoforms and shows measurable but weak HDAC inhibition (HDAC1 IC₅₀ = 6100 nM; HDAC6 IC₅₀ = 1800 nM; HDAC4 IC₅₀ = 79 nM) [1]. The oxadiazole extension converts the simple 5-CF₃-pyridin-2-amine scaffold into a modest HDAC4-preferring inhibitor (selectivity ratio HDAC4/HDAC1 ≈ 77-fold; HDAC4/HDAC6 ≈ 23-fold). The target compound, lacking the oxadiazole extension, is structurally incapable of engaging the HDAC catalytic zinc ion via the canonical hydroxamic acid or o-aminoanilide warhead mechanism, and therefore represents a fundamentally different chemotype with no a priori HDAC liability [2]. This distinction is critical for projects where HDAC inhibition constitutes an off-target risk (e.g., kinase-focused programs) or, conversely, where the oxadiazole analog would be the preferred starting point for HDAC-targeted design.

HDAC inhibition Epigenetics Isoform selectivity

Optimal Procurement and Application Scenarios for N-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine Based on Evidence


Kinase-Focused Fragment Library Design and Hinge-Binder SAR Exploration

The 5-trifluoromethyl-2-aminopyridine core is a validated hinge-binding motif in kinase inhibitor design, as evidenced by potent Syk inhibitors (IC₅₀ = 0.6 nM) and TrkA inhibitors (IC₅₀ = 3.1 nM) built on this scaffold [1]. N-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine provides this core with an additional 3-pyridylmethyl vector suitable for probing affinity pocket interactions. Its fragment-appropriate physicochemical profile (MW = 253.22; clogP = 2.69; TPSA = 43.84 Ų) meets Rule-of-Three criteria, making it an ideal starting point for fragment-based kinase screening and subsequent structure-guided growing [2].

GPCR Orphan Receptor Deorphanization and GPR151 Activator Hit Follow-Up

The compound has been screened in a cell-based GPR151 activator assay (PubChem AID 1508602) at the Scripps Research Institute Molecular Screening Center, establishing a documented screening history against this orphan GPCR implicated in habenular signaling and addiction biology [3]. Researchers pursuing GPR151 deorphanization or tool compound development can leverage this pre-existing screening data to prioritize the compound for concentration-response follow-up and selectivity profiling, bypassing the need for a full primary HTS campaign.

Mitochondrial Transcription Factor (MITF) Dimerization Inhibitor Screening for Melanoma Research

The compound has been tested in an AlphaScreen-based MITF dimerization assay (PubChem AID 1259376) at a nominal concentration of 2.6 μM, targeting a protein-protein interaction critical for melanocyte survival and melanoma progression . This screening entry point is valuable for academic and industrial melanoma programs seeking starting points for MITF disruptor development. The known hit compound TT-012 (MITF dimerization IC₅₀ = 13.1 nM in the same assay format) provides a benchmark for evaluating follow-up activity .

Chemical Biology Probe Development with a Clean Metabolic Liability Profile

Unlike the 3-chloro analog, which introduces a potential site for CYP450-mediated oxidative metabolism and a halogen-bond donor, the target compound lacks aryl halogen substitution, yielding a simpler metabolic fate and a cleaner interaction profile . This characteristic makes it the preferred scaffold for chemical probe development where off-target pharmacology driven by halogen bonding or reactive metabolite formation must be minimized. The commercial availability at 98% purity from established suppliers further supports reproducible probe synthesis and batch-to-batch consistency .

Quote Request

Request a Quote for N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.